molecular formula C14H20O2 B3057494 Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- CAS No. 81576-55-8

Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)-

Cat. No. B3057494
Key on ui cas rn: 81576-55-8
M. Wt: 220.31 g/mol
InChI Key: YNZYUHPFNYBBFF-NSHDSACASA-N
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Patent
US05840714

Procedure details

S-(+)-ibuprofen (5.0 g; 0.024 mole) was shed into methanol (35 ml), concentrated sulfuric acid (1 ml) was added and the reaction mixture was heated for 3 hours at the reflux temperature of the reaction mixture. Then it was evaporated in vacuo at the temperature of 30° C. to dryness. S-(+)-ibuprofen methyl ester (5.1 g) was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]([C:13]([OH:15])=[O:14])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH3:21]O>>[CH3:12][CH:10]([CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH:2]([C:13]([O:15][CH3:21])=[O:14])[CH3:1])=[CH:4][CH:5]=1)[CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for 3 hours at the reflux temperature of the reaction mixture
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then it was evaporated in vacuo at the temperature of 30° C. to dryness

Outcomes

Product
Name
Type
product
Smiles
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05840714

Procedure details

S-(+)-ibuprofen (5.0 g; 0.024 mole) was shed into methanol (35 ml), concentrated sulfuric acid (1 ml) was added and the reaction mixture was heated for 3 hours at the reflux temperature of the reaction mixture. Then it was evaporated in vacuo at the temperature of 30° C. to dryness. S-(+)-ibuprofen methyl ester (5.1 g) was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]([C:13]([OH:15])=[O:14])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH3:21]O>>[CH3:12][CH:10]([CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH:2]([C:13]([O:15][CH3:21])=[O:14])[CH3:1])=[CH:4][CH:5]=1)[CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for 3 hours at the reflux temperature of the reaction mixture
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then it was evaporated in vacuo at the temperature of 30° C. to dryness

Outcomes

Product
Name
Type
product
Smiles
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05840714

Procedure details

S-(+)-ibuprofen (5.0 g; 0.024 mole) was shed into methanol (35 ml), concentrated sulfuric acid (1 ml) was added and the reaction mixture was heated for 3 hours at the reflux temperature of the reaction mixture. Then it was evaporated in vacuo at the temperature of 30° C. to dryness. S-(+)-ibuprofen methyl ester (5.1 g) was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]([C:13]([OH:15])=[O:14])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH3:21]O>>[CH3:12][CH:10]([CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH:2]([C:13]([O:15][CH3:21])=[O:14])[CH3:1])=[CH:4][CH:5]=1)[CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for 3 hours at the reflux temperature of the reaction mixture
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then it was evaporated in vacuo at the temperature of 30° C. to dryness

Outcomes

Product
Name
Type
product
Smiles
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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